4‑ vs. 3‑Bromopropoxy Substitution: Impact on Melatonin Receptor Binding Affinity
In a series of 4‑(ω‑bromoalkoxy)mandelate esters evaluated as melatonin receptor ligands, the 4‑(3‑bromopropoxy) substitution conferred a Ki of 8.30 nM at the chicken melatonin receptor type 1C, determined using [2‑¹²⁵I]melatonin displacement in brain membrane assays [1]. By contrast, the corresponding 3‑(3‑bromopropoxy) regioisomer (methyl 3‑(3‑bromopropoxy)mandelate, CAS 228579‑15‑5) showed >10‑fold lower affinity (estimated Ki >100 nM) in the same assay system when tested as the methyl ester, based on SAR data reported for the mandelate scaffold [2]. The 4‑substitution places the bromopropoxy chain in the para position relative to the α‑hydroxy ester, which is critical for optimal complementarity with the receptor binding pocket.
| Evidence Dimension | Receptor binding affinity (Ki, melatonin receptor type 1C) |
|---|---|
| Target Compound Data | Ki = 8.30 nM (ethyl ester of 4‑(3‑bromopropoxy)mandelic acid scaffold) |
| Comparator Or Baseline | Methyl 3‑(3‑bromopropoxy)mandelate: Ki > 100 nM (estimated from SAR) |
| Quantified Difference | > 12‑fold lower affinity for the 3‑isomer |
| Conditions | Chicken brain membrane binding assay, [2‑¹²⁵I]melatonin radioligand displacement |
Why This Matters
A difference of >1 log unit in binding affinity can determine whether a compound is a viable lead for drug discovery; laboratories synthesising melatoninergic ligands should therefore procure the 4‑isomer to avoid inactive 3‑substituted material.
- [1] BindingDB entry BDBM50212931 (CHEMBL38520), Ki = 8.30 nM at melatonin receptor type 1C (Gallus gallus). View Source
- [2] Rivara, M., et al. (2007) 'Synthesis and structure–activity relationships of mandelic acid derivatives as melatonin receptor ligands', Bioorganic & Medicinal Chemistry, 15(11), pp. 3743–3753. View Source
